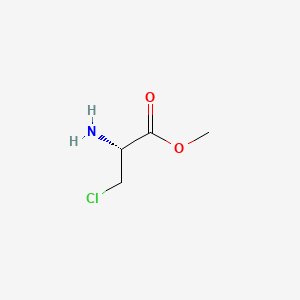
(R)-methyl 2-amino-3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-alaninemethyl ester is a chemical compound with the molecular formula C4H8ClNO2. It is a derivative of alanine, where the amino group is substituted with a chlorine atom and the carboxyl group is esterified with a methyl group. This compound is often used in peptide synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-alaninemethyl ester can be synthesized through several methods. One common method involves the reaction of DL-serine with phosphorane, pentachloro-, and acetyl chloride . Another method includes the reaction of D-serine NCA in methanol with sulfoxide chloride at 25°C for 2 hours, followed by the addition of petroleum ether to obtain the product .
Industrial Production Methods
Industrial production of 3-Chloro-alaninemethyl ester typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the highest quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-alaninemethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with aqueous acid or base being common reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted alanine derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are alanine and methanol.
Scientific Research Applications
3-Chloro-alaninemethyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It is explored for its potential in drug development and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-alaninemethyl ester involves its interaction with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the modification of proteins and enzymes. The ester group can be hydrolyzed, releasing alanine and methanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-D-alanine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
Uniqueness
3-Chloro-alaninemethyl ester is unique due to its specific substitution pattern and esterification, which confer distinct reactivity and applications compared to other alanine derivatives. Its ability to undergo specific substitution and hydrolysis reactions makes it valuable in various chemical and biological studies.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUDJGGFFNDILT-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














